molecular formula C23H21FN2O4S B6569599 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide CAS No. 946381-86-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

Cat. No. B6569599
CAS RN: 946381-86-8
M. Wt: 440.5 g/mol
InChI Key: AMOMIWMIMCITFF-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide” is a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). These derivatives have been described as antimicrobial agents active against gram-positive and gram-negative pathogens . The molecular formula of the compound is C21H19N3O6S2 .

Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . The compounds showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compounds caused an increase of reactive oxygen species (ROS) in strains treated with BS-THQ .

Anticancer Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity . The compounds showed significant inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of these compounds were able to induce apoptosis in MDA-MB-231 .

Antimicrobial Activity

The compound has also been found to have antimicrobial activity . The inhibition of one or more carbonic anhydrases present in bacteria was reported to interfere with bacterial growth .

Carbonic Anhydrase IX Inhibition

The compound has been found to inhibit carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

The compound has been investigated for the treatment of ARDS . Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE), which is involved in the pathogenesis of ARDS .

Reactive Species Generation

The compound has been found to generate reactive species . This property is believed to contribute to its antibacterial activity .

Future Directions

The research on BSTHQ derivatives, including “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide”, is ongoing. Based on the results demonstrating their antibacterial activity by interacting with a specific molecular target, further structure-aided design efforts towards obtaining novel BSTHQ derivatives are envisioned .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-18-8-11-20(12-9-18)30-16-23(27)25-19-10-13-22-17(15-19)5-4-14-26(22)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMIWMIMCITFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

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